Chlorhydrate de noscapine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Noscapine hydrochloride has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Noscapine hydrochloride primarily targets the Sigma non-opioid intracellular receptor 1 . This receptor plays a crucial role in the mediation of noscapine’s antitussive effects . Additionally, noscapine activates p34cdc2 kinase , which is essential for inducing apoptosis .

Mode of Action

Noscapine’s interaction with its targets results in significant changes. Its antitussive effects are primarily mediated by its sigma receptor agonist activity . Experimental evidence in rats suggests that pretreatment with rimcazole, a sigma-specific antagonist, causes a dose-dependent reduction in the antitussive activity of noscapine . Furthermore, noscapine’s activation of p34cdc2 kinase plays a crucial role in inducing apoptosis .

Biochemical Pathways

Noscapine influences the NF-κB pathway , suppressing proteins that aid cancer cell survival . Additionally, metabolic studies have elucidated the pathways involved in the biotransformation of noscapine, shedding light on the role of cytochrome P450 enzymes and phase II conjugation reactions .

Pharmacokinetics

Noscapine exhibits pronounced pharmacokinetic variability . A three-compartmental model with zero-order absorption and first-order elimination process best describes the plasma data . The introduction of a liver compartment was able to describe the profound first-pass effect of noscapine . Total body weight and the CYP2C9 genotype-predicted phenotype were both identified as significant covariates on apparent clearance .

Result of Action

The molecular and cellular effects of noscapine’s action are significant. Its antitussive effects are primarily mediated by its sigma receptor agonist activity . Moreover, noscapine’s activation of p34cdc2 kinase plays a crucial role in inducing apoptosis .

Action Environment

The action, efficacy, and stability of noscapine can be influenced by various environmental factors. For instance, the CYP2C9 genotype-predicted phenotype and total body weight significantly influence the apparent clearance of noscapine . Therefore, these factors should be considered when administering noscapine hydrochloride.

Analyse Biochimique

Biochemical Properties

Noscapine hydrochloride is a benzylisoquinoline alkaloid, of the phthalideisoquinoline structural subgroup . It interacts with tubulin, a globular protein, and alters its conformation and assembly properties . This interaction disrupts the normal assembly and disassembly of microtubules , which are crucial components of the cell’s cytoskeleton involved in maintaining cell shape, enabling some cell movements, and playing important roles in intracellular transport and cell division .

Cellular Effects

Noscapine hydrochloride has been shown to have various effects on cells. It inhibits cell proliferation, induces apoptosis, and disrupts microtubule dynamics in cancer cells . It forces the microtubules to spend an increased amount of time in a paused state leading to arrest in mitosis and subsequently inducing mitotic slippage/mitotic catastrophe/apoptosis . It has also been shown to induce high levels of polyploidy in cultured Chinese hamster lung cells .

Molecular Mechanism

The molecular mechanism of action of Noscapine hydrochloride is primarily mediated by its sigma receptor agonist activity . It binds to tubulin, leading to the inhibition of microtubule dynamics and interfering with the normal assembly and disassembly of microtubules . This disruption ultimately results in the suppression of mitosis and cell division .

Temporal Effects in Laboratory Settings

Following oral administration, Noscapine hydrochloride is rapidly absorbed with peak plasma concentrations achieved within 1–2 hours . It undergoes extensive first-pass metabolism in the liver, resulting in relatively low oral bioavailability . Over time, the effects of Noscapine hydrochloride decline with undetectable levels at 4 hours post-administration .

Dosage Effects in Animal Models

Noscapine hydrochloride has shown anticancer activity in animal models with negligible toxicity . The effects of Noscapine hydrochloride vary with different dosages. Specific dosage effects in animal models are not fully detailed in the available literature.

Metabolic Pathways

The biosynthesis of Noscapine hydrochloride begins with chorismic acid, which is synthesized via the shikimate pathway from erythrose 4-phosphate and phosphoenolpyruvate . Chorismic acid is a precursor to the amino acid tyrosine, the source of nitrogen in benzylisoquinoline alkaloids .

Transport and Distribution

Noscapine hydrochloride is rapidly absorbed from the gastrointestinal tract following oral administration . It undergoes extensive first-pass metabolism in the liver, indicating that it is transported and distributed within the body’s tissues . Specific transporters or binding proteins that Noscapine hydrochloride interacts with are not fully detailed in the available literature.

Subcellular Localization

Noscapine hydrochloride disrupts the mitotic spindle at concentrations less than 5 μg/ml in both human lymphocytes and Chinese hamster ovary (CHO) cells . This indicates that Noscapine hydrochloride localizes to the mitotic spindle, a subcellular structure crucial for cell division .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Noscapine hydrochloride can be synthesized through several methods. One common approach involves the extraction of noscapine from the opium poppy followed by its conversion to the hydrochloride salt. The extraction process typically involves the use of organic solvents such as ether or alcohol .

Industrial Production Methods

In industrial settings, noscapine hydrochloride is often produced using hot melt extrusion (HME) techniques. This method involves the use of biodegradable polymers and pH modifiers to achieve sustained release formulations . The process ensures high drug recovery and enhances the bioavailability of noscapine hydrochloride .

Analyse Des Réactions Chimiques

Types of Reactions

Noscapine hydrochloride undergoes various chemical reactions, including:

Reduction: When reduced with zinc and hydrochloric acid, noscapine dissociates into hydrocotarnine and meconine.

Common Reagents and Conditions

Reduction: Zinc and hydrochloric acid are commonly used for the reduction of noscapine.

Oxidation: Various oxidizing agents can be employed, depending on the desired derivative.

Major Products Formed

Comparaison Avec Des Composés Similaires

Noscapine hydrochloride is unique among its peers due to its low addictive potential and lack of significant sedative effects . Similar compounds include:

Papaverine: Another opium alkaloid with vasodilatory properties.

Codeine: An opium alkaloid used for its analgesic and antitussive effects.

Morphine: A potent analgesic derived from opium.

Noscapine hydrochloride stands out due to its specific antitussive properties and potential anticancer applications .

Propriétés

Numéro CAS |

912-60-7 |

|---|---|

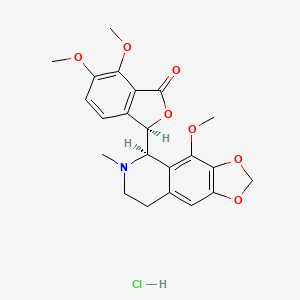

Formule moléculaire |

C22H23NO7.ClH C22H24ClNO7 |

Poids moléculaire |

449.9 g/mol |

Nom IUPAC |

6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one;hydrochloride |

InChI |

InChI=1S/C22H23NO7.ClH/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18;/h5-6,9,17-18H,7-8,10H2,1-4H3;1H |

Clé InChI |

MFLVZFXCSKVCSH-UHFFFAOYSA-N |

SMILES |

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.Cl |

SMILES isomérique |

C[NH+]1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.[Cl-] |

SMILES canonique |

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.Cl |

Apparence |

Assay:≥98%A crystalline solid |

Key on ui other cas no. |

912-60-7 |

Pictogrammes |

Irritant |

Synonymes |

Capval Capval Tropfen Embonate, Noscapine Hydrogen Hydrochloride, Noscapine Hydrogen Embonate, Noscapine Librochin prikkelhoest Narcotine Noscapect Noscapine Noscapine Hydrochloride Noscapine Hydrogen Embonate prikkelhoest, Librochin Tropfen, Capval Tuscalman |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.